2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
Description
Structural Classification Within Sulfonamide Derivatives
Sulfonamides constitute a broad class of organic compounds characterized by a sulfonyl group (-SO₂-) bridged to an amine (-NH₂) via a carbon atom. The prototypical sulfonamide structure, 4-aminobenzenesulfonamide, serves as the parent compound for numerous derivatives developed for antimicrobial, anticancer, and anti-inflammatory applications. The target molecule expands this scaffold through three strategic modifications:
- Aromatic Substitutions : The benzene ring features methyl groups at the 2, 4, and 5 positions, creating a sterically hindered and electron-rich aromatic system. This substitution pattern diverges from classical sulfonamide drugs like sulfamethazine (4,6-dimethylpyrimidin-2-yl substitution) and sulfadiazine (pyrimidin-2-yl substitution).
- Side Chain Complexity : The N-linked ethyl group terminates in a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety. This introduces a bicyclic heteroaromatic system with partial saturation, contrasting with simpler alkyl or aryl substituents in first-generation sulfonamides.
- Spatial Configuration : The tetrahydroquinoline group’s planar quinoline nucleus fused to a partially saturated ring introduces conformational rigidity, potentially enhancing target binding specificity compared to flexible side chains.
| Feature | Classical Sulfonamides (e.g., Sulfamethazine) | Target Compound |
|---|---|---|
| Aromatic Substituents | Single heterocyclic ring (e.g., pyrimidine) | 2,4,5-Trimethylbenzene |
| Side Chain | Simple amines or heteroaryls | Ethyl-linked tetrahydroquinoline |
| Structural Complexity | Low to moderate | High (polycyclic + multi-substituted aromatic) |
This structural evolution aligns with modern trends in sulfonamide drug design, where increased aromatic substitution and hybrid pharmacophores aim to improve pharmacokinetic properties and target engagement.
Historical Context of Tetrahydroquinoline-Containing Pharmaceuticals
Tetrahydroquinoline derivatives have featured prominently in drug development since the mid-20th century, with their partially saturated quinoline cores offering a balance of aromatic stacking potential and metabolic stability. Key milestones include:
- Oxamniquine : Introduced in 1972, this tetrahydroquinoline anthelmintic remains on the WHO Essential Medicines List for schistosomiasis treatment. Its mechanism involves paralysis of Schistosoma mansoni through redox cycling and free radical generation.
- Dynemycin and Viratmycin : These natural product-derived antibiotics incorporate tetrahydroquinoline moieties critical for DNA gyrase inhibition.
- Anticancer Agents : Recent derivatives like helquinoline demonstrate antitumor activity by intercalating DNA or inhibiting carbonic anhydrases.
The tetrahydroquinoline unit in the target compound likely builds upon these precedents, leveraging the scaffold’s ability to:
- Participate in π-π interactions with aromatic residues in enzyme active sites
- Enhance blood-brain barrier penetration due to moderate lipophilicity
- Resist oxidative metabolism compared to fully unsaturated quinolines
Notably, the 1-methyl substitution on the tetrahydroquinoline nitrogen may reduce intermolecular hydrogen bonding, favoring hydrophobic pocket binding—a strategy employed in kinase inhibitors.
Significance of Multi-Substituted Aromatic Systems in Medicinal Chemistry
The 2,4,5-trimethylbenzenesulfonamide core exemplifies the medicinal chemistry principle that controlled aromatic substitution enhances drug-like properties. Key advantages include:
- Steric Shielding : Ortho-methyl groups (2- and 4-positions) protect the sulfonamide group from enzymatic hydrolysis, potentially extending half-life.
- Electron Modulation : Methyl substituents donate electron density to the benzene ring, altering the sulfonamide’s acidity and hydrogen-bonding capacity—critical for target interactions.
- Lipophilicity Optimization : The 2,4,5-trimethyl pattern increases logP versus unsubstituted analogs, improving membrane permeability while avoiding excessive hydrophobicity.
Comparative studies of substituted benzenesulfonamides reveal structure-activity relationships (SARs) relevant to the target compound:
| Substituent Pattern | Biological Effect | Example Compound |
|---|---|---|
| 4-Amino (unsubstituted) | Baseline antibacterial activity | Sulfanilamide |
| 4,6-Dimethyl | Enhanced solubility and metabolic stability | Sulfamethazine |
| 2,4,5-Trimethyl | Increased target selectivity (hypothesized) | Target compound |
| Halogenated | Improved potency but higher toxicity | Sulfadiazine derivatives |
The combination of multi-methyl substitution and tetrahydroquinoline appendage in the target compound may synergistically address limitations of earlier sulfonamides, such as bacterial resistance (via novel target engagement) and poor CNS penetration (via optimized logP). Recent docking studies on analogous benzenesulfonamide-tetrahydroquinoline hybrids show enhanced binding to carbonic anhydrase IX, a cancer-associated enzyme, versus monosubstituted derivatives.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-12-17(3)21(13-16(15)2)26(24,25)22-10-9-18-7-8-20-19(14-18)6-5-11-23(20)4/h7-8,12-14,22H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLQMUZDZCACKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of quinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The tetrahydroquinoline is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 6-position.
Sulfonamide Formation: The alkylated tetrahydroquinoline is reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
The compound exhibits various biological activities, particularly in the fields of:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroquinoline compounds possess significant antibacterial properties. For instance, compounds similar to 2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide have demonstrated effectiveness against gram-positive and gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 500 µg/mL .
- Antiviral Properties : The compound's structure suggests potential antiviral activity. Quinolines and their derivatives have been noted for their ability to inhibit viral replication in various studies .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of a series of quinoline derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the quinoline structure enhanced antibacterial activity significantly. The tested compound showed an MIC of 50 mg/mL against E. coli, supporting its potential as a lead compound for further development .
Case Study 2: Antiviral Activity
Research highlighted the antiviral effects of quinoline derivatives in vitro against influenza virus strains. Compounds structurally similar to this compound were shown to inhibit viral replication by interfering with the viral life cycle at multiple stages .
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structure combines a sulfonamide group (common in beta-adrenoceptor ligands) with a tetrahydroquinoline scaffold. Key analogues include:
Table 1: Structural and Pharmacological Comparison
Key Findings:
Structural Modifications and Receptor Affinity: The target compound’s 2,4,5-trimethylbenzenesulfonamide group may enhance lipophilicity and binding pocket interactions compared to simpler sulfonamides like CGP 12177 . The tetrahydroquinoline ethyl moiety could improve human β3-AR selectivity over rat receptors, addressing species-specific efficacy gaps observed in compounds like CL316,243 .
Species Selectivity Challenges: Many β3-AR agonists (e.g., CL316,243) show high rat receptor affinity but fail in humans due to receptor polymorphism and lower β3-AR density in human adipose tissue . The target compound’s tetrahydroquinoline group may mitigate this by optimizing interactions with human β3-AR’s transmembrane domains.
Pharmacokinetic Advantages :
- Methyl substituents on the benzene ring likely reduce oxidative metabolism, extending half-life compared to early-generation agonists like CGP 12177 .
Therapeutic Potential and Limitations
- Efficacy in Metabolic Disorders : Unlike mirabegron (focused on urinary indications), the target compound’s design aligns with obesity/diabetes drug candidates. However, its β3-AR selectivity must exceed that of BRL-37344, which showed mixed β1/β2 activity in humans .
- Side Effect Profile : Methyl groups may reduce off-target effects (e.g., tachycardia from β1 activation), but in vivo studies are needed to confirm safety.
Biological Activity
(3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one, also known as a derivative of 4-phenyl-3-buten-2-one, has garnered attention in recent research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C12H13ClO
- Molecular Weight : 222.68 g/mol
- IUPAC Name : (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one
Antimicrobial Activity
Research indicates that derivatives of 4-phenyl-3-buten-2-one exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
This data suggests that (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one could be a promising candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of various cancer cell lines. Notably, it has shown promise against breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |
| HT-29 (Colon Cancer) | 30 | Inhibition of cell cycle progression |
The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle regulators, making it a potential candidate for cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, studies have reported that this compound exhibits anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro.
| Cytokine | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| TNF-alpha | 60 | 50 |
| IL-6 | 55 | 50 |
These findings suggest that (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one may have therapeutic potential in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives, including (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one. The results indicated a strong correlation between structural modifications and increased antibacterial efficacy .
- Cancer Cell Proliferation Inhibition : A study conducted by Kuo et al. demonstrated that treatment with this compound resulted in significant inhibition of proliferation in MCF-7 cells, with detailed analysis revealing alterations in cell cycle dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
